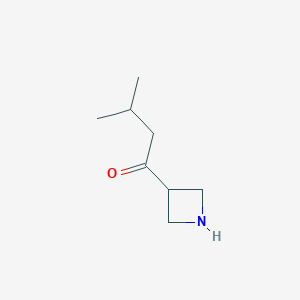
2-(3,4-Dimethylcyclohexyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethylcyclohexyl)butanoic acid is an organic compound with the molecular formula C12H22O2 and a molecular weight of 198.3 g/mol . This compound is characterized by a cyclohexane ring substituted with two methyl groups at positions 3 and 4, and a butanoic acid moiety attached to the cyclohexane ring. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethylcyclohexyl)butanoic acid typically involves the alkylation of a cyclohexane derivative followed by carboxylation. One common method includes the following steps:
Alkylation: Cyclohexane is first alkylated with methyl groups at positions 3 and 4 using a Friedel-Crafts alkylation reaction.
Carboxylation: The resulting 3,4-dimethylcyclohexane is then subjected to a carboxylation reaction using a Grignard reagent followed by carbonation to introduce the butanoic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions: 2-(3,4-Dimethylcyclohexyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexane ring, using reagents like halogens or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), sulfonates (RSO3H)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
2-(3,4-Dimethylcyclohexyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(3,4-Dimethylcyclohexyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
- 2-(3,4-Dimethylcyclohexyl)propanoic acid
- 2-(3,4-Dimethylcyclohexyl)pentanoic acid
- 2-(3,4-Dimethylcyclohexyl)hexanoic acid
Comparison: 2-(3,4-Dimethylcyclohexyl)butanoic acid is unique due to its specific substitution pattern and chain length, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, boiling points, and reactivity profiles, making it suitable for specific applications where these properties are advantageous .
特性
分子式 |
C12H22O2 |
|---|---|
分子量 |
198.30 g/mol |
IUPAC名 |
2-(3,4-dimethylcyclohexyl)butanoic acid |
InChI |
InChI=1S/C12H22O2/c1-4-11(12(13)14)10-6-5-8(2)9(3)7-10/h8-11H,4-7H2,1-3H3,(H,13,14) |
InChIキー |
FEQLKDRGFNEMEE-UHFFFAOYSA-N |
正規SMILES |
CCC(C1CCC(C(C1)C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


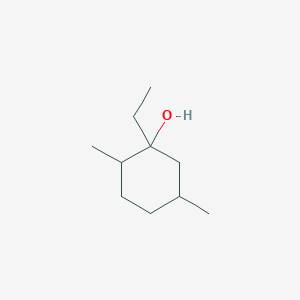
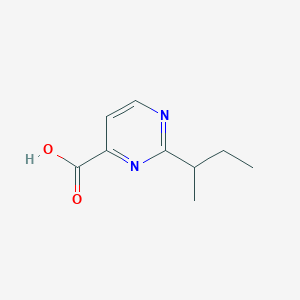
![1-[(2S)-Piperidin-2-YL]propan-1-one](/img/structure/B13165969.png)
![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13165973.png)
![Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13165975.png)

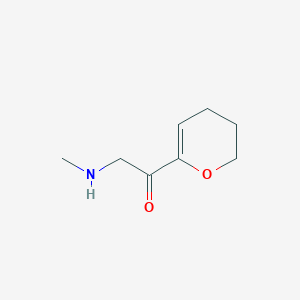



![2-[(2,3-Dichlorophenyl)methyl]oxirane](/img/structure/B13166010.png)
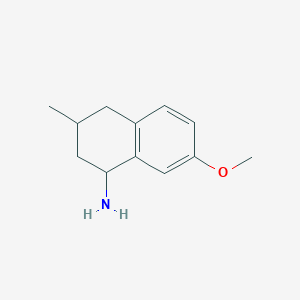
![2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B13166023.png)
